2,5-Dichlorothiobenzamide
Overview
Description
2,5-Dichlorothiobenzamide is an organic compound with the molecular formula C7H5Cl2NS. It is a derivative of benzamide, where two chlorine atoms are substituted at the 2nd and 5th positions of the benzene ring, and a thiocarboxamide group is attached. This compound is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichlorothiobenzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with ammonium thiocyanate. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures higher yields and better control over reaction conditions, such as temperature and pressure, leading to a more efficient production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichlorothiobenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,5-Dichlorothiobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a tool for studying enzyme inhibition and protein interactions.
Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-Dichlorothiobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This inhibition can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
2,6-Dichlorothiobenzamide: Similar in structure but with chlorine atoms at the 2nd and 6th positions.
3,5-Dichlorothiobenzamide: Chlorine atoms are at the 3rd and 5th positions.
2,5-Dichlorobenzamide: Lacks the thiocarboxamide group.
Uniqueness: 2,5-Dichlorothiobenzamide is unique due to its specific substitution pattern and the presence of the thiocarboxamide group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2,5-dichlorobenzenecarbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NS/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQORNGRDGWVQOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=S)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662234 | |
Record name | 2,5-Dichlorobenzene-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69622-81-7 | |
Record name | 2,5-Dichlorobenzene-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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